2-(2,5-Difluorophenyl)acetaldehyde

Description

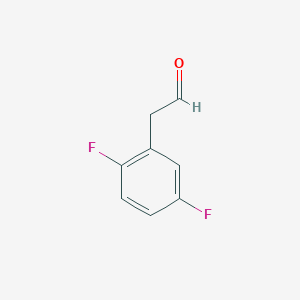

2-(2,5-Difluorophenyl)acetaldehyde (CAS: 109346-82-9) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . This compound features a phenyl ring substituted with two fluorine atoms at the 2- and 5-positions, attached to an acetaldehyde moiety. Its structural uniqueness lies in the electronic and steric effects imparted by the fluorine substituents, which influence its reactivity and physicochemical properties. This compound is commonly utilized in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated intermediates are critical for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXJONLNJQELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Difluorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the fluorination of phenylacetaldehyde derivatives. For instance, the compound can be prepared by the selective fluorination of 2-phenylacetaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes typically require specialized equipment to handle fluorinating agents safely and efficiently. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-(2,5-Difluorophenyl)acetic acid.

Reduction: 2-(2,5-Difluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Difluorophenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Comparative Data for Fluorophenyl Acetaldehydes

| Property | 2-(2,5-Difluorophenyl)acetaldehyde | 2-(3,4-Difluorophenyl)acetaldehyde |

|---|---|---|

| CAS Number | 109346-82-9 | 109346-84-1 |

| MDL Number | MFCD02261744 | MFCD02261745 |

| Substituent Positions | 2,5-difluoro | 3,4-difluoro |

| Catalog Number | 231853 | 231851 |

While both compounds exhibit identical molecular weights, their distinct substitution patterns lead to divergent electronic and steric profiles:

- Electronic Effects : The 2,5-difluoro substitution creates a para-difluoro configuration relative to the acetaldehyde group, which may enhance electron-withdrawing effects compared to the 3,4-difluoro isomer. This could influence reactivity in nucleophilic additions or condensations.

Theoretical Insights from Computational Studies

For instance, the Colle-Salvetti correlation-energy formula (adapted into DFT frameworks) enables predictions of molecular reactivity by analyzing electron density and kinetic-energy distributions . Applying such methods might reveal differences in:

- Dipole Moments : Varying fluorine positions alter charge distribution.

- Frontier Molecular Orbitals : HOMO-LUMO gaps could differ, affecting redox behavior.

Biological Activity

2-(2,5-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₆F₂O. This fluorinated aromatic aldehyde has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique positioning of the fluorine atoms on the phenyl ring may enhance its reactivity and interaction with biological targets.

This compound is synthesized through various methods, including the selective fluorination of phenylacetaldehyde derivatives. Common reagents used for synthesis include Selectfluor and N-fluorobenzenesulfonimide (NFSI), which facilitate the introduction of fluorine atoms under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms can increase binding affinity to enzymes or receptors, potentially leading to alterations in cellular processes. This makes it a valuable candidate for drug discovery and development.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mechanisms that may involve the activation of caspases and disruption of mitochondrial function.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| A549 | 20 | Mitochondrial dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.